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Abstract
Glucocheirolin, a sulfur-containing secondary metabolite, is a member of the glucosinolate

family predominantly found in the Brassicaceae. This technical guide provides a

comprehensive overview of the discovery, isolation, and characterization of Glucocheirolin. It

details the historical context of its discovery, its distribution within the Brassicaceae family, and

in-depth experimental protocols for its extraction, purification, and analytical determination.

Furthermore, this document elucidates the biosynthetic pathway of Glucocheirolin, including

the key enzymatic steps involved in its formation from methionine. Finally, methods for its

chemical synthesis and a summary of its known biological activities are presented, offering

valuable insights for researchers in natural product chemistry, pharmacology, and drug

development.

Introduction
Glucosinolates are a class of plant secondary metabolites that are characteristic of the order

Brassicales.[1] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to

produce isothiocyanates, thiocyanates, nitriles, and other biologically active compounds.[2]

These hydrolysis products are involved in plant defense against herbivores and pathogens and
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have been studied for their potential health benefits in humans, including anti-cancer and

antimicrobial properties.[3]

Glucocheirolin, or 3-(methylsulfonyl)propyl glucosinolate, is an aliphatic glucosinolate

distinguished by a sulfone group in its side chain.[4] Its presence has been reported in various

Brassicaceae species, notably within the genus Erysimum (wallflowers).[5] This guide serves

as a technical resource for the scientific community, providing detailed methodologies and data

related to this specific glucosinolate.

Discovery and Occurrence
The initial discovery of Glucocheirolin dates back to the mid-20th century. It was first isolated

and identified from the seeds of the wallflower (Cheiranthus cheiri, now Erysimum cheiri) by

Schultz and Gmelin in 1954. Their work laid the foundation for understanding the diversity of

glucosinolates within the Brassicaceae.

Glucocheirolin has since been identified in a variety of other Brassicaceae species.

Quantitative data on its concentration in different species is crucial for sourcing and further

research. The table below summarizes the reported concentrations of Glucocheirolin in

various Brassicaceae plants.
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Plant Species Plant Part
Glucocheirolin
Concentration
(μg/g dry weight)

Reference

Eruca vesicaria

subsp. sativa
Baby leafy greens Detected [1][6]

Brassica oleracea var.

acephala
Baby leafy greens Detected [1][6]

Calepina irregularis Aerial parts Present (qualitative)

Erysimum corinthium Seeds Major compound [5]

Brassica rapa (Turnip) Not specified Detected [7]

Brassica oleracea var.

botrytis (Cauliflower)
Not specified Detected [7]

Armoracia rusticana

(Horseradish)
Not specified Detected [7]

Brassica napus

(Swede)
Not specified Detected [7]

Biosynthesis of Glucocheirolin
The biosynthesis of Glucocheirolin follows the general pathway of methionine-derived

aliphatic glucosinolates, which involves three main stages: side-chain elongation, core

structure formation, and side-chain modification.[8]

Side-Chain Elongation of Methionine
The carbon backbone of Glucocheirolin is derived from the amino acid methionine, which

undergoes a series of chain elongation cycles. Each cycle adds a methylene group to the side

chain. This process involves a set of enzymes including methylthioalkylmalate synthases

(MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs),

which are evolutionarily related to enzymes of the leucine biosynthesis pathway. Branched-

chain aminotransferases (BCATs) are also involved in the deamination and subsequent

reamination steps.
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Core Glucosinolate Structure Formation
Following chain elongation to the desired length, the modified amino acid is converted into the

core glucosinolate structure. This involves the action of cytochromes P450 (CYP79s and

CYP83s), a C-S lyase (SUR1), a UDP-glucosyltransferase (UGT74), and a sulfotransferase

(SOT).

Side-Chain Modification
The final and defining step in Glucocheirolin biosynthesis is the modification of the side chain.

This occurs after the formation of the parent glucosinolate, 3-(methylthio)propyl glucosinolate.

The sulfur atom in the side chain undergoes two successive oxidation steps to form the

sulfone. These S-oxygenation reactions are catalyzed by a subclade of flavin-monooxygenases

known as FMOGS-OX.[9][10] While the first oxidation to a methylsulfinylalkyl glucosinolate is

well-characterized, the specific enzyme for the second oxidation to the methylsulfonylalkyl form

is still under investigation.

Methionine 2-oxo-4-methylthiobutanoic acidBCAT Homomethionine

Chain Elongation
(MAM, IPMI, IPMDH) 3-(methylthio)propyl

glucosinolate
Core Structure Formation 3-(methylsulfinyl)propyl

glucosinolate
FMO-GS-OX

Glucocheirolin
(3-(methylsulfonyl)propyl

glucosinolate)

FMO-GS-OX (?)

Core Glucosinolate
Structure Formation

(CYP79, CYP83, SUR1,
UGT74, SOT)
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Biosynthetic pathway of Glucocheirolin.

Experimental Protocols
Extraction and Purification of Glucocheirolin
The following protocol is a general method for the extraction and purification of glucosinolates

from plant material and can be adapted for the isolation of Glucocheirolin. For preparative

scale, the quantities and column sizes should be scaled up accordingly.

4.1.1. Materials and Reagents
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Freeze-dried and finely ground plant material (e.g., Erysimum seeds)

70% (v/v) Methanol

DEAE-Sephadex A-25

Purified Arylsulfatase (Type H-1 from Helix pomatia)

Sodium acetate buffer (20 mM, pH 5.0)

Milli-Q water

Solid Phase Extraction (SPE) columns

Preparative High-Performance Liquid Chromatography (HPLC) system

C18 reversed-phase column

4.1.2. Extraction Procedure

Extraction: Weigh 1 g of freeze-dried plant material into a centrifuge tube. Add 10 mL of pre-

heated 70% methanol and vortex thoroughly. Incubate at 70°C for 20 minutes to inactivate

myrosinase.

Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes. Decant the supernatant

into a clean tube.

Re-extraction: Resuspend the pellet in another 10 mL of 70% methanol and repeat the

extraction and centrifugation steps.

Pooling: Combine the supernatants from both extractions.

4.1.3. Purification by Anion Exchange Chromatography

Column Preparation: Prepare a column with 1 mL of DEAE-Sephadex A-25 slurry

equilibrated with water.
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Loading: Apply the combined supernatant to the column and allow it to pass through by

gravity.

Washing: Wash the column with 2 x 2 mL of water to remove neutral and cationic

compounds.

Desulfation (Optional, for analytical purposes): To prepare desulfoglucosinolates for HPLC

analysis, apply 75 µL of purified arylsulfatase solution to the column and leave it overnight at

room temperature. Elute the desulfoglucosinolates with 2 x 0.5 mL of water.

Elution of Intact Glucosinolates: To elute intact glucosinolates for preparative purposes, apply

2 x 1 mL of 0.5 M potassium sulfate solution.

4.1.4. Preparative HPLC

Sample Preparation: Concentrate the eluted fraction containing Glucocheirolin under

reduced pressure. Re-dissolve the residue in a small volume of the initial mobile phase.

Chromatographic Conditions:

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

Mobile Phase A: Water

Mobile Phase B: Acetonitrile

Gradient: A linear gradient from 0% to 30% B over 40 minutes.

Flow Rate: 10 mL/min.

Detection: UV at 229 nm.

Fraction Collection: Collect the fractions corresponding to the Glucocheirolin peak based

on retention time.

Purity Assessment: Analyze the collected fractions by analytical HPLC-DAD and LC-MS to

confirm purity. Pool the pure fractions and lyophilize to obtain pure Glucocheirolin.
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Workflow for the isolation of Glucocheirolin.

Analytical Characterization
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4.2.1. High-Performance Liquid Chromatography (HPLC)

Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A linear gradient from 2% to 30% B over 20 minutes.

Flow Rate: 1 mL/min.

Detection: Diode Array Detector (DAD) at 229 nm.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and identification in complex mixtures, LC-MS is employed.

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass

data.

Expected Ion: [M-H]- at m/z 438.035.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the isolated

Glucocheirolin. The following are typical chemical shifts observed for Glucocheirolin.
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Atom 1H NMR (δ, ppm) 13C NMR (δ, ppm)

Aglycone

C-1 - 157.2

C-2 2.90 (t) 30.5

C-3 2.15 (m) 21.8

C-4 3.25 (t) 52.5

S-CH3 3.05 (s) 42.1

Glucose

H-1' 5.05 (d) 81.5

H-2' 3.60 (m) 71.5

H-3' 3.45 (m) 78.0

H-4' 3.40 (m) 70.0

H-5' 3.75 (m) 80.5

H-6'a 3.85 (dd) 61.0

H-6'b 3.70 (dd)

Chemical Synthesis
The chemical synthesis of Glucocheirolin provides a means to obtain pure standards for

analytical purposes and allows for the generation of analogs for structure-activity relationship

studies. A common synthetic route involves the reaction of 3-(methylsulfonyl)propylamine with a

protected glucosyl isothiocyanate, followed by deprotection. An alternative and more general

approach starts from the corresponding oxime.

3-(methylthio)propan-1-ol 3-(methylsulfonyl)propanal
Oxidation

3-(methylsulfonyl)propanal oxime
Hydroxylamine

S-(2,3,4,6-tetra-O-acetyl-
β-D-glucopyranosyl)-

3-(methylsulfonyl)propane-
thiohydroximate

Protected
Thio-glucose

Protected Glucocheirolin
Sulfation

Glucocheirolin
Deprotection
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A general synthetic route to Glucocheirolin.

Biological Activity
Intact Glucocheirolin itself is generally considered to be biologically inactive. Its biological

effects are primarily attributed to its hydrolysis product, cheirolin [3-(methylsulfonyl)propyl

isothiocyanate]. Cheirolin has been reported to exhibit various biological activities, including:

Antimicrobial activity: It has shown inhibitory effects against a range of bacteria and fungi.

Anticancer properties: Like other isothiocyanates, cheirolin has been investigated for its

potential to inhibit the growth of cancer cells.

Insecticidal properties: As a plant defense compound, it can deter feeding by certain insects.

Further research is needed to fully elucidate the pharmacological potential of cheirolin and to

explore the possibility of any direct biological roles of Glucocheirolin.

Conclusion
Glucocheirolin is a significant member of the glucosinolate family with a unique chemical

structure and interesting biological activities upon hydrolysis. This technical guide has provided

a comprehensive overview of its discovery, natural occurrence, biosynthesis, and detailed

methodologies for its isolation and characterization. The provided protocols and data serve as

a valuable resource for researchers in the fields of natural product chemistry, plant science,

and drug discovery, facilitating further investigation into the properties and potential

applications of this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15586996?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586996?utm_src=pdf-body
https://www.benchchem.com/product/b15586996?utm_src=pdf-body
https://www.benchchem.com/product/b15586996?utm_src=pdf-body
https://www.benchchem.com/product/b15586996?utm_src=pdf-body
https://www.benchchem.com/product/b15586996?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. academic.oup.com [academic.oup.com]

2. researchgate.net [researchgate.net]

3. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

4. Omics-Based Approaches to Methionine Side Chain Elongation in Arabidopsis:
Characterization of the Genes Encoding Methylthioalkylmalate Isomerase and
Methylthioalkylmalate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

5. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis
enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. preprints.org [preprints.org]

8. Frontiers | Two Novel Flavin-Containing Monooxygenases Involved in Biosynthesis of
Aliphatic Glucosinolates [frontiersin.org]

9. Subclade of Flavin-Monooxygenases Involved in Aliphatic Glucosinolate Biosynthesis -
PMC [pmc.ncbi.nlm.nih.gov]

10. frontiersin.org [frontiersin.org]

To cite this document: BenchChem. [Glucocheirolin: A Technical Guide to its Discovery,
Isolation, and Characterization in Brassicaceae]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15586996#glucocheirolin-discovery-
and-isolation-from-brassicaceae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://academic.oup.com/plphys/article-abstract/148/3/1721/6107660
https://www.researchgate.net/publication/11649107_A_Gene_Controlling_Variation_in_Arabidopsis_Glucosinolate_Composition_Is_Part_of_the_Methionine_Chain_Elongation_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11532901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11532901/
https://www.mdpi.com/2076-3921/10/9/1500
https://www.preprints.org/frontend/manuscript/8701070b2a90de79b56bc63baa668d38/download_pub
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2016.01292/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2016.01292/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2577257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2577257/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2016.01292/pdf
https://www.benchchem.com/product/b15586996#glucocheirolin-discovery-and-isolation-from-brassicaceae
https://www.benchchem.com/product/b15586996#glucocheirolin-discovery-and-isolation-from-brassicaceae
https://www.benchchem.com/product/b15586996#glucocheirolin-discovery-and-isolation-from-brassicaceae
https://www.benchchem.com/product/b15586996#glucocheirolin-discovery-and-isolation-from-brassicaceae
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

